3-[1'-ethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol
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Overview
Description
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes both a nitrophenyl and an ethyl-pyrazolyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization to introduce the nitrophenyl and ethyl-pyrazolyl groups . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis or green chemistry approaches to enhance efficiency and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Shares the pyrazole core but lacks the nitrophenyl and ethyl-pyrazolyl groups.
2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl-5-methoxyphenol: Contains a thiazole ring and methoxyphenol group, differing in structure and properties.
Uniqueness
The uniqueness of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities . This makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C20H19N5O3/c1-2-23-13-15(12-21-23)20-11-19(14-4-3-5-18(26)10-14)22-24(20)16-6-8-17(9-7-16)25(27)28/h3-10,12-13,20,26H,2,11H2,1H3 |
InChI Key |
LZGQANGVMWZYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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